Cas no 1404-52-0 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-)

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- structure
1404-52-0 structure
Product Name:5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-
Numero CAS:1404-52-0
MF:C28H33NO10
MW:543.562329053879
CID:196288
PubChem ID:3037123
Update Time:2025-04-19

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)-
    • (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Betaclamycin T
    • b-Rhodomycin I
    • Rhodomycin B
    • β-Rhodomycin I
    • beta-Rhodomycin
    • (7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-10α-[(3-dimethylamino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-5,12-naphthacenedione
    • .BETA.-RHODOMYCIN 1
    • 338LTB451D
    • RHODOMYCIN B [MI]
    • ANTIBIOTIC BA 32C
    • BRN 0073612
    • CHEBI:81879
    • DTXSID40161326
    • Q27155642
    • C18642
    • 1404-52-0
    • UNII-338LTB451D
    • 5,12-NAPHTHACENEDIONE, 8-ETHYL-7,8,9,10-TETRAHYDRO-1,6,7,8,11-PENTAHYDROXY-10-((2,3,6-TRIDEOXY-3-(DIMETHYLAMINO)-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-, (7R,8R,10S)-
    • (7S,9R,10R)-13-DEOXO-10-HYDROXYCARMINOMCYIN
    • 4-18-00-07401 (Beilstein Handbook Reference)
    • beta-Rhodomycin 1
    • NSC 102813
    • b-Rhodomycin 1
    • Inchi: 1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1
    • Chiave InChI: HINUXGZHCXYZMB-DJNFHWKQSA-N
    • Sorrisi: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N(C)C)[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2[C@H]([C@@](CC)(C1)O)O)O)=O)O)=O)O

Proprietà calcolate

  • Massa esatta: 515.17917
  • Massa monoisotopica: 543.21044625g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 4
  • Complessità: 947
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 177Ų

Proprietà sperimentali

  • PSA: 177.22

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-10-[[2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R,10S)- Letteratura correlata

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd